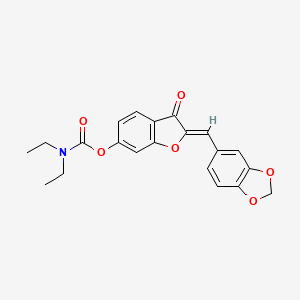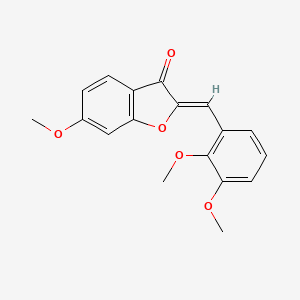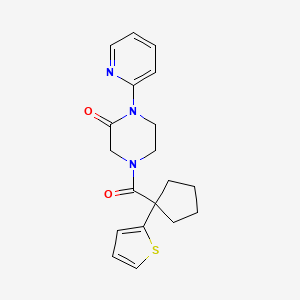![molecular formula C9H18N2O4 B2738288 1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate CAS No. 2380097-96-9](/img/structure/B2738288.png)
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate, also known as N-ethyl-2-oxo-1-pyrrolidineacetamide or piracetam, is a nootropic drug that has been used for cognitive enhancement and neuroprotection. Piracetam was first synthesized in 1964 by Corneliu E. Giurgea, a Romanian chemist, who coined the term "nootropic" to describe its properties. Since then, piracetam has been extensively studied for its effects on learning and memory, as well as its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of piracetam is not fully understood, but it is thought to modulate neurotransmitter systems, including acetylcholine and glutamate, and enhance neuronal plasticity. Piracetam has also been shown to increase cerebral blood flow and oxygen consumption, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Piracetam has been shown to have a number of biochemical and physiological effects, including increasing the density of cholinergic receptors in the brain, enhancing the release of acetylcholine and glutamate, and increasing the synthesis of phosphatidylcholine, a major component of cell membranes. Piracetam has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piracetam has been widely used in laboratory experiments due to its cognitive-enhancing and neuroprotective effects. However, its use in research has some limitations, including the need for high doses to achieve its effects, the potential for non-specific effects, and the lack of a clear understanding of its mechanism of action.
Direcciones Futuras
There are numerous potential future directions for research on piracetam and related compounds. These include investigating its effects on other neurological disorders, such as Parkinson's disease and multiple sclerosis, as well as exploring its potential as a treatment for cognitive decline in aging populations. Additionally, research could focus on developing new compounds with improved efficacy and fewer side effects. Finally, further studies are needed to better understand the mechanism of action of piracetam and related compounds, as well as their long-term effects on cognitive function and overall health.
Métodos De Síntesis
Piracetam can be synthesized by the reaction of 2-pyrrolidone with ethyl chloroacetate and dimethylamine. The resulting product is then hydrolyzed to yield piracetam. The synthesis of piracetam has been well-established and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Piracetam has been extensively studied for its effects on cognitive function and neuroprotection. It has been shown to enhance learning and memory in both animals and humans, as well as improve cognitive function in patients with various neurological disorders, such as Alzheimer's disease, dementia, and stroke.
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.H2O/c1-10(2)3-4-11-6-7(9(13)14)5-8(11)12;/h7H,3-6H2,1-2H3,(H,13,14);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKMBXRFGRYDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC(CC1=O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2738205.png)

![Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride](/img/structure/B2738210.png)


![N-(3-acetylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2738213.png)
![N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2738214.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2738216.png)
![2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B2738217.png)
![(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2738218.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738221.png)

![1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2738227.png)